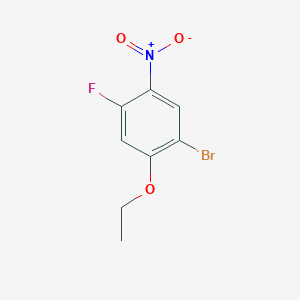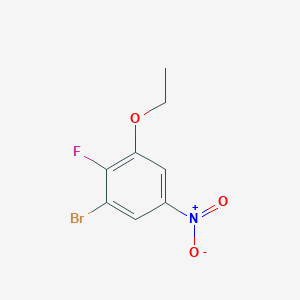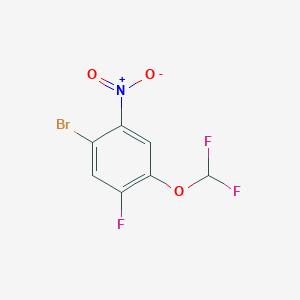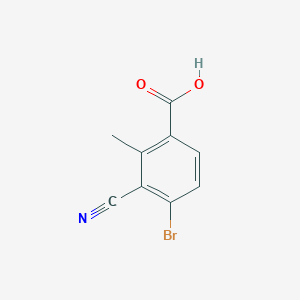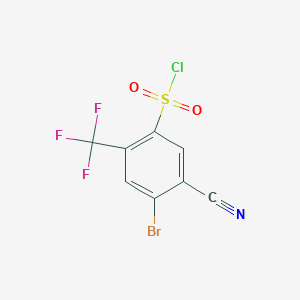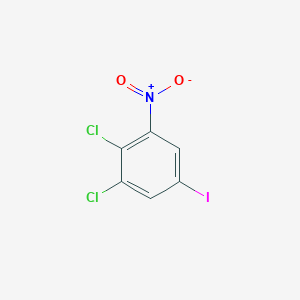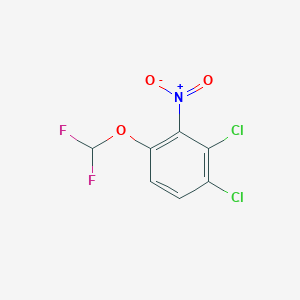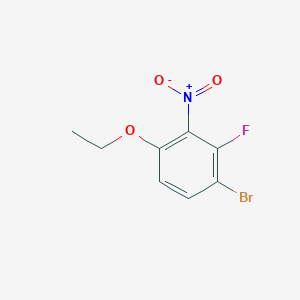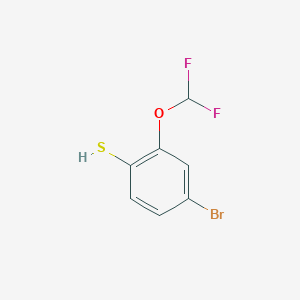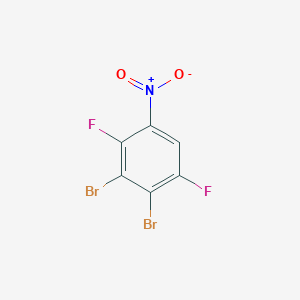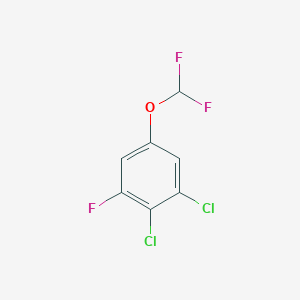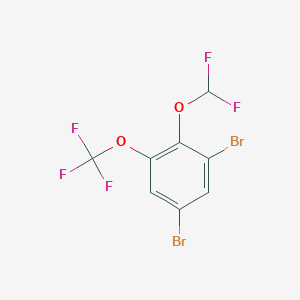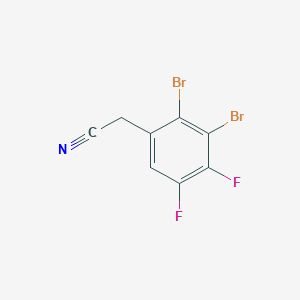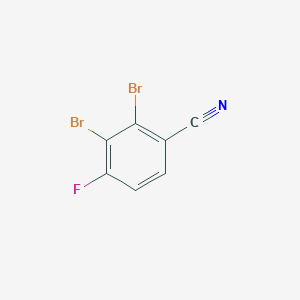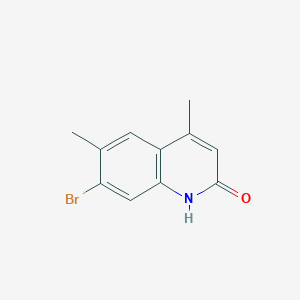
7-Bromo-4,6-dimethylhydroquinolin-2-one
Overview
Description
Synthesis Analysis
Quinoline, the core structure of 7-Bromo-4,6-dimethylhydroquinolin-2-one, has been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 7-Bromo-4,6-dimethylhydroquinolin-2-one consists of a quinoline core with bromine and methyl groups attached . The exact positions and orientations of these groups can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.Physical And Chemical Properties Analysis
7-Bromo-4,6-dimethylhydroquinolin-2-one has a molecular weight of 252.11 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) would typically be determined experimentally.Scientific Research Applications
Photolabile Protecting Group
The synthesis and application of brominated hydroxyquinoline derivatives demonstrate their utility as photolabile protecting groups. These compounds, including variants such as 8-bromo-7-hydroxyquinoline (BHQ), have shown high efficiency and sensitivity to multiphoton excitation, making them suitable for the controlled release of biological messengers in vivo due to their increased solubility and low fluorescence. BHQ, in particular, has a greater single-photon quantum efficiency compared to other photolabile groups and is sensitive enough for multiphoton-induced photolysis, highlighting its potential in biological applications (Fedoryak & Dore, 2002).
Synthesis of Quinoline Derivatives
Research on brominated quinoline derivatives has led to efficient and selective synthesis methods for compounds of this class. The bromination of tetrahydroquinoline has been explored to produce synthetically valuable compounds like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline with high yields. These compounds are crucial intermediates for the synthesis of biologically active compounds and have applications in medicinal chemistry, showcasing the versatility of brominated quinoline derivatives in synthesis processes (Şahin et al., 2008).
Intermediate for Biologically Active Compounds
Bromo-4-iodoquinoline, a closely related compound, serves as an important intermediate for the synthesis of various biologically active compounds. Its synthesis from dimethyl dioxane and bromoaniline through a series of reactions, including cyclization and substitution, emphasizes the role of brominated quinoline derivatives in the production of significant pharmaceutical agents. The detailed structural confirmation via NMR spectrum underlines the importance of these compounds in medicinal chemistry research (Wang et al., 2015).
Ligands for σ2-Receptor Imaging
Brominated compounds have also been utilized in the development of high-affinity ligands for σ2-receptors, which are upregulated in proliferating tumor cells. The synthesis of 76Br-labeled compounds for PET imaging exemplifies the application of brominated quinoline derivatives in the development of diagnostic tools for cancer research. These compounds show promise in identifying solid tumors in vivo, contributing to advancements in oncology diagnostics (Rowland et al., 2006).
Future Directions
Quinoline derivatives, including 7-Bromo-4,6-dimethylhydroquinolin-2-one, continue to be of interest in various fields of scientific research and industry due to their wide range of biological activities . Future research may focus on the development of new synthesis methods, exploration of novel biological activities, and optimization of existing activities through structural modifications .
properties
IUPAC Name |
7-bromo-4,6-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZZBADRXQFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,6-dimethylhydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



